molecular formula C17H14F2N6O2 B12474618 N-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}glycine

N-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}glycine

Cat. No.: B12474618
M. Wt: 372.33 g/mol
InChI Key: DJCBQEHNTQFJEZ-UHFFFAOYSA-N
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Description

N-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}glycine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of two fluorophenyl groups attached to a triazine ring, which is further connected to a glycine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, materials science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}glycine typically involves the following steps:

    Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic substitution reactions using 2-fluoroaniline.

    Attachment of Glycine Moiety: The final step involves the coupling of the glycine moiety to the triazine core using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

N-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}glycine has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antiviral drugs.

    Materials Science: The compound is utilized in the design of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

    Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is employed in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorophenyl groups enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

N-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}glycine can be compared with other triazine derivatives, such as:

    N-{4,6-bis[(2-chlorophenyl)amino]-1,3,5-triazin-2-yl}glycine: Similar structure but with chlorophenyl groups instead of fluorophenyl groups.

    N-{4,6-bis[(2-bromophenyl)amino]-1,3,5-triazin-2-yl}glycine: Contains bromophenyl groups, leading to different reactivity and biological activity.

    N-{4,6-bis[(2-methylphenyl)amino]-1,3,5-triazin-2-yl}glycine: Methyl groups instead of halogens, affecting its electronic properties and applications.

The uniqueness of this compound lies in its fluorophenyl groups, which impart distinct electronic and steric properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C17H14F2N6O2

Molecular Weight

372.33 g/mol

IUPAC Name

2-[[4,6-bis(2-fluoroanilino)-1,3,5-triazin-2-yl]amino]acetic acid

InChI

InChI=1S/C17H14F2N6O2/c18-10-5-1-3-7-12(10)21-16-23-15(20-9-14(26)27)24-17(25-16)22-13-8-4-2-6-11(13)19/h1-8H,9H2,(H,26,27)(H3,20,21,22,23,24,25)

InChI Key

DJCBQEHNTQFJEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=NC(=N2)NCC(=O)O)NC3=CC=CC=C3F)F

Origin of Product

United States

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